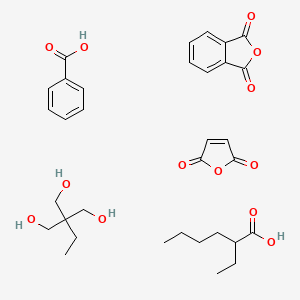![molecular formula C21H21NO4 B14472007 Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- CAS No. 66433-99-6](/img/structure/B14472007.png)
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two methoxyphenoxy groups attached to the 2 and 6 positions of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2,6-dichloromethylpyridine with 2-methoxyphenol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, biocatalytic processes using whole-cell biocatalysts have been explored for the efficient synthesis of related compounds .
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the methoxyphenoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Potassium carbonate in DMF or DMSO.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine dicarboxylic acids, while reduction can produce pyridine dimethanol derivatives .
Aplicaciones Científicas De Investigación
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, which are crucial in many biological systems .
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Bis(hydroxymethyl)pyridine
- Pyridine-2,6-dimethanol
- 2,6-Bis(N-methylbenzimidazol-2-yl)pyridine
Uniqueness
Pyridine, 2,6-bis[(2-methoxyphenoxy)methyl]- is unique due to the presence of methoxyphenoxy groups, which impart distinct chemical properties and reactivity. These groups enhance its solubility in organic solvents and its ability to form stable complexes with metal ions, making it valuable in various applications .
Propiedades
Número CAS |
66433-99-6 |
|---|---|
Fórmula molecular |
C21H21NO4 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
2,6-bis[(2-methoxyphenoxy)methyl]pyridine |
InChI |
InChI=1S/C21H21NO4/c1-23-18-10-3-5-12-20(18)25-14-16-8-7-9-17(22-16)15-26-21-13-6-4-11-19(21)24-2/h3-13H,14-15H2,1-2H3 |
Clave InChI |
XCJKORLGQNCYGS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1OCC2=NC(=CC=C2)COC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



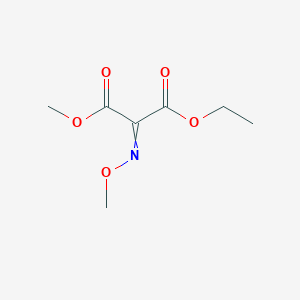
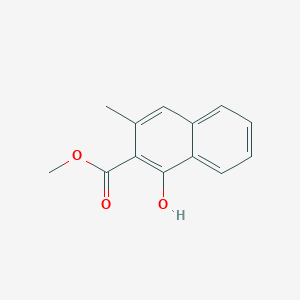


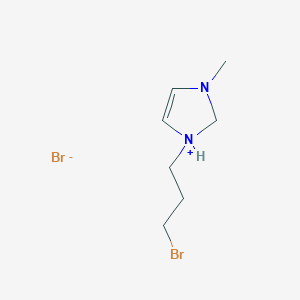
![Disodium 8-(phenylamino)-5-[[4-(phenylazo)-6-sulphonato-1-naphthyl]azo]naphthalene-1-sulphonate](/img/structure/B14471973.png)
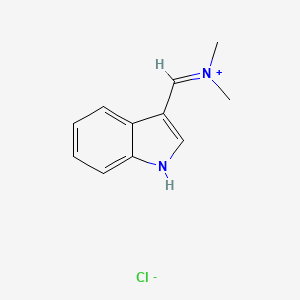
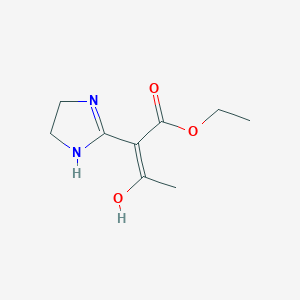
![2-[2-Hydroxyethyl(methyl)amino]ethanol;4-hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonic acid](/img/structure/B14471990.png)
![4,4'-[Propane-1,3-diylbis(oxy)]di(pent-3-en-2-one)](/img/structure/B14471992.png)
![2-Propenenitrile, 2-[(1,1-dimethylethyl)thio]-](/img/structure/B14472000.png)
![4-[(E)-({4-[Methyl(pentyl)amino]phenyl}methylidene)amino]benzonitrile](/img/structure/B14472010.png)
